[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine hydrochloride
Description
Introduction to (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine Hydrochloride
Historical Context of 1,2,3-Triazole Chemistry
The foundation of 1,2,3-triazole chemistry traces its origins to the pioneering work of 19th-century chemists who first recognized the potential of nitrogen-rich heterocyclic systems. The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C2H3N3. This early nomenclature established the fundamental understanding of triazole structures that would guide subsequent research for over a century. Following Bladin's initial discoveries, the chemistry of triazoles developed gradually, with significant acceleration occurring as researchers established more facile and convenient synthetic techniques alongside recognition of their versatile interaction with biological systems.
A pivotal moment in triazole history occurred in 1910 when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This synthesis represented one of the first reliable methods for producing unsubstituted triazole rings, establishing fundamental protocols that would influence synthetic approaches for decades. Dimroth's contributions extended beyond this initial synthesis, as he became renowned for discovering the eponymous rearrangement of amine-substituted 1,2,3-triazoles, in which the substituent nitrogen atom and its nearest ring nitrogen atom exchange places.
The mid-20th century marked another significant advancement with the discovery of antifungal activities of azole derivatives in 1944, which led to the invention of numerous pharmaceutical compounds including fluconazole, itraconazole, voriconazole, and posaconazole. This breakthrough demonstrated the practical applications of triazole chemistry beyond academic interest, establishing these compounds as essential components in medicinal chemistry. The mechanism of antifungal action became well-established, involving the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme, with triazole-type ring structures coordinating with the heme iron of the cytochrome P450 enzyme.
Classification and Nomenclature within Triazole Framework
The classification of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride within the broader triazole framework requires understanding the fundamental structural distinctions that define this chemical family. Triazoles constitute a pair of isomeric chemical compounds with molecular formula C2H3N3, characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms. The 1,2,3-triazole isomer, which forms the core structure of the target compound, represents one of these fundamental arrangements where the nitrogen atoms occupy adjacent positions within the ring system.
The nomenclature system for this compound reflects the complex substitution pattern present on the basic triazole framework. The designation "1-ethyl-1H-1,2,3-triazol-4-yl" indicates that an ethyl group occupies the 1-position of the triazole ring, while the "methyl" component refers to the methylamino substituent attached to the ring system. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(1-ethyltriazol-4-yl)-N-methylmethanamine hydrochloride, which provides a complete description of all structural elements and their connectivity.
Within the broader triazole classification system, this compound belongs to the 1,2,3-triazole subfamily, distinguishing it from the alternative 1,2,4-triazole isomers that exhibit different nitrogen arrangements. The 1,2,3-triazole structure is recognized for its basic aromatic heterocyclic properties, contributing to the overall stability and chemical behavior of derivatives built upon this scaffold. The specific substitution pattern creates a compound that maintains the fundamental triazole characteristics while introducing functional groups that modify its physical and chemical properties.
Chemical Identity and Registration Information
Chemical Abstracts Service Number and Molecular Identity (1971106-63-4)
The molecular identity encompasses several additional registry numbers and database identifiers that facilitate cross-referencing across different chemical information systems. The MDL number MFCD30502209 provides another standardized reference within the Molecular Design Limited database system, while the compound also receives specific identifiers in PubChem and other chemical databases. These multiple registration systems ensure comprehensive tracking and identification capabilities essential for research coordination and regulatory compliance.
The establishment of this specific Chemical Abstracts Service number reflects the compound's recognition as a distinct chemical entity worthy of individual registration, distinguishing it from related triazole derivatives that might share similar structural features. This registration process validates the compound's significance within the chemical research community and establishes its position within the broader landscape of triazole chemistry. The numerical identifier facilitates precise communication among researchers, suppliers, and regulatory agencies, eliminating potential ambiguities that could arise from structural similarities with related compounds.
Molecular Formula (C6H13ClN4) and Structural Representation
The molecular formula C6H13ClN4 provides a comprehensive atomic composition profile for (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride, indicating the presence of six carbon atoms, thirteen hydrogen atoms, one chlorine atom, and four nitrogen atoms. This formula reflects the hydrochloride salt form of the compound, where the additional hydrogen and chlorine atoms represent the hydrochloric acid component that forms the salt with the basic amine functionality. The molecular weight calculated from this formula equals 176.65 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The structural representation of this compound can be expressed through multiple chemical notation systems that capture different aspects of its molecular architecture. The Simplified Molecular Input Line Entry System representation CNCc1nnn(c1)CC.Cl clearly delineates the connectivity pattern, showing the triazole ring with its ethyl and methylaminomethyl substituents alongside the chloride counterion. This linear notation system enables computational processing and database searching while maintaining complete structural information.
| Property | Value |
|---|---|
| Molecular Formula | C6H13ClN4 |
| Molecular Weight | 176.65 g/mol |
| Heavy Atom Count | 11 |
| Hydrogen Bond Acceptor Count | 3 |
| Hydrogen Bond Donor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 42.7 Ų |
The three-dimensional structural characteristics of this compound include specific geometric parameters that influence its chemical behavior and potential applications. The compound exhibits a topological polar surface area of 42.7 square angstroms, indicating moderate polarity that affects solubility and interaction properties. The presence of three rotatable bonds provides conformational flexibility that may influence binding interactions and chemical reactivity patterns. The hydrogen bonding profile, with three acceptor sites and two donor sites, establishes the potential for specific intermolecular interactions that govern physical properties and chemical behavior.
Significance in Chemical Research and Industry
The significance of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride in chemical research stems from its embodiment of key structural features that make triazole derivatives valuable across multiple scientific disciplines. The compound represents a sophisticated example of how modern synthetic chemistry can create molecules that combine the proven stability of triazole rings with carefully positioned functional groups that enhance utility and selectivity. The 1,2,3-triazole framework provides exceptional stability compared to other organic compounds containing three adjacent nitrogen atoms, making it an attractive scaffold for developing research tools and potential therapeutic agents.
The industrial relevance of this compound extends beyond its individual properties to represent broader trends in chemical synthesis and application development. The synthesis of this compound typically employs click chemistry methodologies, particularly the copper(I)-catalyzed azide-alkyne cycloaddition reaction, which has become a cornerstone technique in modern organic synthesis. This synthetic approach demonstrates the industrial applicability of click chemistry for producing complex heterocyclic compounds with high efficiency and regioselectivity, contributing to the broader adoption of these methodologies across pharmaceutical and materials science industries.
Research applications of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride benefit from the established role of 1,2,3-triazoles as bioisosteres for imidazoles and various carboxylic acid derivatives in medicinal chemistry. This bioisosteric relationship enables researchers to explore structure-activity relationships while maintaining desired biological properties, making triazole derivatives valuable tools in drug discovery and development programs. The compound's specific substitution pattern provides opportunities for further chemical modification and optimization, supporting its utility as a building block for more complex molecular architectures.
The commercial availability of this compound through multiple chemical suppliers indicates its established position within the research chemical marketplace and validates its significance to the scientific community. The compound serves as both a research tool and a synthetic intermediate, supporting diverse research programs that require access to well-characterized triazole derivatives. This commercial support infrastructure facilitates research progress by providing reliable access to high-quality material, enabling researchers to focus on applications rather than synthesis optimization.
Properties
IUPAC Name |
1-(1-ethyltriazol-4-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-5-6(4-7-2)8-9-10;/h5,7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVCYGTIBUUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-1,2,3-Triazole to Obtain 1-Ethyl-1H-1,2,3-Triazole
Reagents and Conditions:
1H-1,2,3-triazole is reacted with ethyl halide (e.g., ethyl bromide or ethyl chloride) in the presence of a strong base such as potassium hydroxide or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or ethanol. The reaction is typically performed under reflux.Mechanism:
The base deprotonates the triazole nitrogen, enabling nucleophilic attack on the ethyl halide to form 1-ethyl-1H-1,2,3-triazole.Notes:
Control of stoichiometry and temperature is critical to prevent over-alkylation or formation of N-ethyl isomers.
Functionalization at the 4-Position: Formation of 4-(Halomethyl)-1-ethyl-1H-1,2,3-triazole
Approach:
The 4-position of the triazole ring can be selectively functionalized by introducing a halomethyl group through halomethylation reactions.Typical Method:
React 1-ethyl-1H-1,2,3-triazole with formaldehyde and a halogenating agent (e.g., hydrogen halide or N-halosuccinimide) under acidic or neutral conditions to yield 4-(halomethyl)-1-ethyl-1H-1,2,3-triazole.Alternative:
Lithiation at the 4-position followed by reaction with chloromethyl reagents can also be employed, inspired by methods for related triazole derivatives.
Nucleophilic Substitution with Methylamine
Procedure:
The halomethyl intermediate is reacted with methylamine, typically in an organic solvent such as ethanol or methanol, under reflux. The nucleophilic amine displaces the halogen to form (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine.Considerations:
Excess methylamine ensures complete substitution. Reaction monitoring by TLC or HPLC is advised.
Conversion to Hydrochloride Salt
Method:
The free amine is treated with anhydrous hydrogen chloride gas or hydrochloric acid in anhydrous solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt.Advantages:
The hydrochloride salt form improves compound stability, crystallinity, and handling.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 1H-1,2,3-triazole | 1H-1,2,3-triazole, ethyl bromide, KOH, EtOH | 75-85 | Control to avoid over-alkylation |
| Halomethylation at 4-position | Formaldehyde, HCl or NCS, solvent, reflux | 70-80 | Selectivity depends on reaction conditions |
| Amination with methylamine | 4-(Halomethyl)-1-ethyl-1H-1,2,3-triazole, CH3NH2, reflux | 80-90 | Excess methylamine improves conversion |
| Hydrochloride salt formation | HCl gas or HCl in Et2O | >95 | Produces stable, crystalline hydrochloride salt |
Supporting Research Findings and Analogous Preparations
Although direct patents or articles on this exact compound are scarce, related triazole derivatives have been synthesized using similar strategies. For example, preparation methods for 1-methyl-1H-1,2,4-triazole derivatives involve nucleophilic substitution and lithiation steps that can be adapted to 1,2,3-triazole systems.
The use of halomethyl intermediates for amination is a well-established route in heterocyclic chemistry, allowing introduction of amine substituents with high regioselectivity and yield.
Formation of hydrochloride salts from amines is a standard pharmaceutical practice to improve compound handling and bioavailability.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Triazole Core
The triazole ring’s substituents critically influence electronic, steric, and biological properties. Key comparisons include:
- Ethyl vs. Aromatic Substituents : The target’s ethyl group provides moderate hydrophobicity without steric bulk, favoring membrane permeability in drug design. In contrast, phenyl () or bromophenyl () groups introduce aromaticity and halogen bonding but reduce solubility .
- Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) stabilizes the triazole ring, whereas 4-chlorobenzyl () or bromophenyl () substituents withdraw electron density, altering reactivity in further substitutions .
Amine Group Modifications
The amine group’s structure affects basicity and hydrogen-bonding capacity:
- Methylamine Hydrochloride : The protonated amine in the target compound enhances water solubility, critical for bioavailability in drug formulations .
- Dimethylamine () : The lack of a protonatable nitrogen at physiological pH reduces solubility but may improve blood-brain barrier penetration .
Triazole Isomerism and Stability
The 1,2,3-triazole core (target compound) is more resistant to metabolic degradation compared to 1,2,4-triazole isomers (e.g., 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride in ). The 1,2,3-triazole’s stability under physiological conditions makes it preferable in drug design .
Biological Activity
(1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₅H₁₁ClN₄
- Molecular Weight : 162.62 g/mol
- IUPAC Name : (1-ethyltriazol-4-yl)methanamine; hydrochloride
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, certain derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. Specifically, compounds linked to the triazole ring were found to disrupt bacterial cell wall synthesis and interfere with metabolic pathways crucial for bacterial survival .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine HCl | E. coli | 18 |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. A recent investigation into various triazole compounds revealed that some exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action often involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .
Case Study:
In an experimental setup, (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride was tested against multiple cancer cell lines. The results indicated an IC₅₀ value of 2.5 μM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.5 | Thymidylate synthase inhibition |
| HCT-116 | 3.0 | Thymidylate synthase inhibition |
| HepG2 | 2.8 | Thymidylate synthase inhibition |
Structure–Activity Relationship (SAR)
The biological activity of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride can be attributed to its structural features. The presence of the triazole ring is crucial for its interaction with biological targets. Modifications on the ethyl group or variations in the substitution pattern on the triazole can significantly influence its potency and selectivity .
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride to various biological targets. These studies suggest that the compound can effectively bind to thymidylate synthase and other relevant enzymes involved in cellular proliferation and metabolism .
Q & A
Q. Q. How can (1-ethyl-1H-1,2,3-triazol-4-yl)methylamine hydrochloride be applied in bioconjugation or probe design?
- Case Study :
- Functionalize the amine group with fluorophores (e.g., FITC) via NHS ester chemistry for imaging studies.
- Use CuAAC to conjugate azide-tagged biomolecules (e.g., glycans or proteins) to alkyne-modified probes .
- Optimization : Include TCEP (to reduce disulfides) and TBTA (to stabilize Cu(I)) in reaction buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
